Vanadyl acetate serves as a precursor for the development of efficient catalysts. These catalysts play a crucial role in accelerating chemical reactions, leading to improved reaction rates and product yields. Research suggests vanadyl acetate can be used to create catalysts for various reactions, including:
Research is ongoing to explore the potential of vanadyl acetate in developing new and improved energy storage technologies. Its ability to reversibly change oxidation states makes it a promising candidate for:
Vanadyl acetate finds applications in material science research due to its ability to participate in the formation of novel materials with specific properties. Studies explore its use in:
Vanadyl acetate is a coordination compound with the chemical formula . It consists of a vanadium atom in the +4 oxidation state coordinated to two acetate ligands. This compound typically appears as a blue-green solid and is soluble in polar organic solvents but insoluble in water. The vanadyl ion, , is characterized by its square pyramidal geometry, where the vanadium atom is at the apex of the pyramid and the oxygen atoms from the acetate ligands occupy the base .
Vanadyl acetate exhibits significant biological activity, particularly as an insulin mimetic agent. It has been shown to stimulate key signaling pathways involved in glucose metabolism by enhancing the phosphorylation of proteins such as protein kinase B (Akt) and glycogen synthase kinase 3 (GSK-3). This action helps improve insulin sensitivity and has potential implications for diabetes management . Furthermore, it inhibits tyrosine phosphatases like PTP1B, which plays a role in dephosphorylating insulin receptor substrates, thereby prolonging insulin signaling .
The synthesis of vanadyl acetate can be achieved through several methods:
Vanadyl acetate has several notable applications:
Studies have shown that vanadyl acetate interacts with various biological molecules, influencing metabolic pathways. Its ability to modulate enzyme activity, particularly through inhibition of phosphatases, highlights its role in biochemical signaling networks related to insulin action . Additionally, its coordination chemistry allows it to form complexes with other ligands, affecting its reactivity and biological activity.
Vanadyl acetate shares similarities with several other vanadium compounds but possesses unique characteristics that distinguish it:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Vanadyl sulfate | Commonly used in biological studies; more soluble than vanadyl acetate. | |
| Vanadyl acetylacetonate | Used as a catalyst; forms stable complexes with organic ligands. | |
| Vanadium pentoxide | Oxidizing agent; used in ceramics and catalysts. | |
| Vanadyl glycolate | Exhibits one-dimensional chain structures; has different magnetic properties. |
Vanadyl acetate is unique due to its specific coordination environment and biological activity related to insulin signaling pathways, making it particularly interesting for both synthetic and medicinal chemistry applications .
The most widely employed industrial-scale synthesis method for vanadyl acetate involves the direct reaction of vanadium pentoxide with acetic anhydride under controlled reflux conditions [1] [2]. This method represents the primary commercial route due to its high yield, reproducibility, and relative simplicity of operation.
The fundamental reaction proceeds according to the following stoichiometric equation:
Vanadium Pentoxide + Acetic Anhydride → Vanadyl Acetate + Carbon Dioxide + Ethane
V₂O₅ + 3(CH₃CO)₂O → 2VO(CH₃COO)₂ + 2CO₂ + C₂H₆ [2]
The industrial procedure requires vanadium pentoxide (18.2 grams) to be added to acetic anhydride (50 milliliters) in a round-bottomed flask fitted with a reflux condenser and silica gel guard tube [1]. The quantity of acetic anhydride must be maintained in excess of the theoretical stoichiometric requirement to prevent the formation of a solid fluffy product that may char during the refluxing process [1]. The reaction mixture is heated under reflux using an oil bath or electric mantle maintained at 140°C ± 5°C [1] [2].
The initiation of the reaction is clearly indicated by a distinct color change from the characteristic reddish-brown of vanadium pentoxide to light gray [1]. During the reaction progression, the contents may require occasional agitation to prevent caking of the vanadium pentoxide precursor [1]. The reaction reaches completion within approximately one hour, as evidenced by the separation of a product that maintains a constant gray color even upon prolonged refluxing [1].
Following reaction completion, the contents are cooled and filtered through a sintered-glass funnel [1]. The solid product is subsequently transferred to a 200-milliliter round-bottom flask containing carbon tetrachloride, and the mixture is refluxed for 10-15 minutes to remove traces of acetic anhydride from the compound [1]. The product undergoes secondary filtration and washing with carbon tetrachloride [1]. After standing in air for 2 hours, the material is dried under vacuum at room temperature for approximately one hour [1]. The excess acetic anhydride may be recovered through distillation of the filtrate, contributing to process efficiency [1].
This method consistently achieves yields of 35 grams, representing 95% conversion efficiency based on the vanadium pentoxide starting material [1]. The high yield and reproducibility make this approach particularly suitable for large-scale industrial production.
Industrial facilities have developed several alternative precursor approaches to accommodate different feedstock availability and process requirements. The solvothermal method represents a significant alternative approach, particularly valuable for producing vanadyl acetate with enhanced crystalline properties [3] [4].
The solvothermal synthesis involves a 1:1 molar ratio of vanadium pentoxide to lithium hydroxide (0.224 grams total) stirred for 24 hours in glacial acetic acid (50 milliliters) [3] [4]. The resulting orange solution is transferred to a 125-milliliter Teflon-lined Parr reactor and heated in a conventional oven for 2 days at 200°C [3] [4]. Following cooling for 12 hours, tan crystals are filtered, washed with distilled water, and dried at 50°C [3] [4]. While lithium hydroxide is not essential for vanadyl acetate formation, its presence results in the formation of larger, more well-defined crystals [3] [4].
The vanadyl sulfate precursor route offers advantages in terms of mild reaction conditions and operational simplicity [5] [6]. This approach utilizes vanadyl sulfate as the starting material, which reacts with acetylacetone under relatively gentle conditions. The reaction proceeds at room temperature or slightly elevated temperatures, making it suitable for facilities with limited high-temperature capabilities [5] [6].
Another significant alternative involves the use of ammonium vanadate as the precursor material [5]. This method typically operates at temperatures between 60-70°C and achieves good recovery rates within 30 minutes [5]. The simplicity of this procedure makes it attractive for specialized production requirements where rapid turnaround is necessary.
Laboratory-scale preparation of vanadyl acetate encompasses several methodologies designed for research applications, analytical purposes, and small-batch production requirements. These techniques prioritize precision, reproducibility, and ease of characterization over throughput optimization.
The classical laboratory solvothermal method employs 0.224 grams of vanadium pentoxide with lithium hydroxide in a 1:1 molar ratio, stirred for 24 hours in 50 milliliters of glacial acetic acid [3]. The mixture is transferred to a Teflon-lined reactor and heated at 200°C for 2 days [3]. This extended reaction time ensures complete conversion and optimal crystal development. The resulting tan crystals are filtered, washed with distilled water, and dried at 50°C [3].
The sulfuric acid-ethanol reflux method represents an alternative laboratory approach particularly useful for mechanistic studies [7] [8]. This method involves placing distilled water (6 milliliters) in a 50-milliliter round-bottomed flask, followed by the slow addition of concentrated sulfuric acid (4.5 milliliters, representing 207% excess) and ethanol (15 milliliters, representing 1768% excess) [8]. Vanadium pentoxide (2.5 grams) is then added along with a magnetic stir bar, and a reflux condenser is attached [8]. The mixture is refluxed in an oil bath until a deep blue solution forms, typically requiring 1-1.5 hours of heating [8].
A modified laboratory procedure utilizes reduced quantities while maintaining stoichiometric relationships [7]. This method employs 1.25 grams of vanadium pentoxide with 2.5 milliliters of distilled water, 2.5 milliliters of concentrated sulfuric acid (229% excess), and 6 milliliters of ethanol (1395% excess) [7]. The mixture is refluxed for approximately 1.5 hours using a heating mantle, achieving high conversion efficiency in a shorter timeframe [7].
Microwave-assisted synthesis has emerged as a valuable laboratory technique, significantly reducing reaction times while maintaining product quality [4]. This method employs the same reactant ratios as conventional solvothermal synthesis but utilizes microwave heating at 200°C [4]. The reaction time is reduced to one hour, representing a substantial improvement in efficiency [4]. However, microwave synthesis requires the presence of appropriate reaction conditions to ensure uniform heating and prevent hot spot formation [4].
The purification and isolation of vanadyl acetate require careful attention to solvent selection, filtration techniques, and drying procedures to achieve high-purity products suitable for analytical and industrial applications.
Primary filtration constitutes the initial separation step following reaction completion. The procedure utilizes sintered-glass funnels designed to retain the solid vanadyl acetate product while allowing liquid components to pass through [1]. This filtration step achieves effective separation with minimal product loss when properly executed [1].
Carbon tetrachloride washing represents a critical purification step specifically designed to remove residual acetic anhydride from the vanadyl acetate product [1]. The solid product is transferred to a round-bottom flask containing carbon tetrachloride and refluxed for 10-15 minutes [1]. This washing procedure effectively removes acetic anhydride traces while maintaining product integrity [1]. The washed product undergoes subsequent filtration and additional carbon tetrachloride washing to ensure complete purification [1].
Distilled water washing serves to remove water-soluble impurities that may have formed during the synthesis process [3] [4]. This step is particularly important when lithium hydroxide or other water-soluble additives have been employed in the synthesis [3] [4]. The washing procedure involves multiple rinses with distilled water followed by filtration to remove the wash solution [3] [4].
Vacuum drying at room temperature for approximately one hour effectively removes residual solvents while preventing thermal degradation of the product [1]. This controlled drying process maintains product quality while achieving complete solvent removal [1]. Alternative air drying at 50°C for 2 hours provides an additional option when vacuum facilities are not available [3] [4].
Recrystallization techniques may be employed when enhanced purity is required for analytical applications [5]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of vanadyl acetate and the nature of impurities present [5]. Common recrystallization solvents include dichloromethane and petroleum ether mixtures, which provide good selectivity for vanadyl acetate purification [5].
The optimization of purification procedures requires consideration of yield versus purity trade-offs. While extensive washing and recrystallization enhance product purity, these steps may result in reduced yields due to product solubility losses [5]. Industrial applications typically balance these considerations by employing sufficient purification to meet specifications while minimizing unnecessary product losses [5].
Temperature control during purification steps proves critical for maintaining product stability and preventing thermal decomposition [9]. Vanadyl acetate exhibits sensitivity to elevated temperatures in the presence of certain solvents, requiring careful temperature monitoring throughout the purification process [9]. The drying procedures must be optimized to achieve complete solvent removal without inducing product degradation [9].
Table 1: Industrial-Scale Acetic Anhydride-V₂O₅ Reflux Method
| Parameter | Value | Notes |
|---|---|---|
| Starting Material V₂O₅ Mass | 18.2 g | Vanadium pentoxide as precursor |
| Acetic Anhydride Volume | 50 mL (excess) | Excess prevents charring |
| Reaction Temperature | 140°C ± 5°C | Oil bath or electric mantle |
| Reaction Time | 1 hour | Indicated by constant gray color |
| Yield | 35 g (95%) | Based on V₂O₅ conversion |
| Product Color | Gray | Light gray to constant gray |
| Product Purity | High purity | Requires carbon tetrachloride washing |
Table 2: Alternative Precursor Approaches for Vanadyl Acetate Synthesis
| Precursor Method | Temperature (°C) | Reaction Time | Yield | Advantages |
|---|---|---|---|---|
| V₂O₅ + LiOH Solvothermal | 200 | 2 days | Good (large crystals) | Large crystal formation |
| Vanadyl Sulfate Route | Room Temperature | Variable | Variable | Mild conditions |
| V₂O₅ + H₂SO₄ + Ethanol | 100-130 | 1-1.5 hours | High conversion | Fast reaction |
| Ammonium Vanadate Method | 60-70 | 30 minutes | Good recovery | Simple procedure |
Table 3: Laboratory-Scale Preparation Techniques
| Method | V₂O₅ Amount | Solvent | Temperature (°C) | Time | Product Quality |
|---|---|---|---|---|---|
| Solvothermal Method | 0.224 g | Glacial acetic acid (50 mL) | 200 | 2 days | Tan crystals |
| Reflux Method A | 2.5 g | H₂SO₄/Ethanol/Water | 100 | 1-1.5 hours | Deep blue solution |
| Reflux Method B | 1.25 g | H₂SO₄/Ethanol/Water | 130-170 | 1.5 hours | Filtered product |
| Microwave Heating | 0.224 g | Glacial acetic acid | 200 | 1 hour | Rapid formation |
Table 4: Purification and Isolation Strategies
| Purification Step | Conditions | Purpose | Yield Impact |
|---|---|---|---|
| Primary Filtration | Sintered-glass funnel | Separate solid product | Minimal loss |
| Carbon Tetrachloride Washing | Reflux 10-15 minutes | Remove acetic anhydride traces | Low loss |
| Water Washing | Distilled water rinse | Remove water-soluble impurities | Minimal loss |
| Vacuum Drying | Room temperature, 1 hour | Remove residual solvents | No loss |
| Air Drying | 50°C, 2 hours | Complete moisture removal | No loss |
| Recrystallization | Appropriate organic solvent | Enhance purity | Some product loss expected |
Table 5: Reaction Optimization Parameters
| Parameter | Optimal Conditions | Critical Factors |
|---|---|---|
| V₂O₅ to Acetic Anhydride Ratio | Excess acetic anhydride required | Prevents charring of product |
| Heating Method | Oil bath or electric mantle | Uniform heating distribution |
| Reaction Atmosphere | Reflux with silica gel guard | Moisture exclusion |
| Stirring Requirements | Occasional shaking to prevent caking | Complete precursor conversion |
| Temperature Control | 140°C ± 5°C maintained | Reaction rate optimization |
| End Point Detection | Constant gray color formation | Complete reaction indication |
Vanadyl acetate exhibits a distinctive polymeric structure comprising repeating vanadium dioxide octahedral units arranged in one-dimensional chains [1] [2] [3]. The fundamental building block consists of VO₆ octahedra where each vanadium center adopts octahedral coordination geometry with the characteristic vanadyl oxygen occupying an apical position [1] [2] [3].
The crystalline architecture is characterized by orthorhombic symmetry with space group Cmc21 [4]. X-ray crystallographic analysis reveals a lattice spacing of 7.069 Å for the primary structural parameter [4]. The octahedral arrangement features a double bonded vanadyl oxygen (V=O) at one apex with a bond length of 1.684(7) Å, which falls within the upper range of normal vanadyl bond distances (1.55-1.75 Å) [4] [2].
The polymeric chain formation occurs through the vanadyl oxygens, which simultaneously coordinate to adjacent vanadium centers via V...O bonds measuring 2.131(7) Å [4] [2]. This creates an infinite one-dimensional chain structure with the motif ...V=O...V=O..., representing one of the shortest reported vanadium-oxygen trans bonds in the literature [4] [2].
The solid-state bonding architecture of vanadyl acetate is dominated by bridging acetate ligands that connect the vanadium centers through bidentate coordination modes [1] [2] [3]. The octahedral base plane consists of four oxygen atoms derived from bridging acetate groups with vanadium-oxygen distances of 1.931(4) Å and 2.002(3) Å, representing typical vanadium-oxygen bond lengths [4] [2].
The acetate bridging motif creates a bent octahedral chain configuration where alternating acetate bridges induce structural deformation that deviates from linear arrangement [4] [2]. This results in a zigzag chain topology that influences the overall crystal packing and magnetic exchange interactions along the chain direction [2].
Linkage isomerism studies have revealed that acetate ions can adopt monodentate or bidentate coordination modes depending on structural requirements [5]. In vanadyl acetate, the bidentate bridging mode predominates, contributing to the polymeric chain stability and electronic delocalization throughout the extended structure [5].
Infrared spectroscopy of vanadyl acetate reveals characteristic vibrational modes that provide definitive structural confirmation [4] [2]. The carboxylate functionality is evidenced by the absence of carbonyl stretch around 1700 cm⁻¹ and the presence of two distinct peaks at 1507 cm⁻¹ and 1405 cm⁻¹, representing the asymmetric and symmetric vibrations of the carboxylate group, respectively [4] [2].
The vanadyl V=O stretching mode typically appears near 1000 cm⁻¹ [6], while vanadium-oxygen acetate bond vibrations are observed at 608, 484, and 364 cm⁻¹ [6]. These frequencies are characteristic of bridging carboxylate coordination and provide direct evidence for the bidentate acetate bonding mode [7] [8].
Raman spectroscopy investigations have identified polymeric vanadyl species through a characteristic band at 930 cm⁻¹, which corresponds to bridging V-O-V vibrations [9] [10]. This frequency is diagnostic of polymeric vanadyl structures and distinguishes them from monomeric vanadyl species that exhibit bands at 1030 cm⁻¹ [9] [10].
Advanced vibrational studies using infrared multiple photon dissociation spectroscopy have revealed that vanadyl vibrational modes fall within the 1020-870 cm⁻¹ region, while V-O-V single bond modes appear between 950-580 cm⁻¹ [11] [12]. These assignments provide fundamental insight into the polymeric bonding architecture and electronic structure of vanadyl acetate [11] [12].
Electronic absorption spectroscopy of vanadyl acetate reveals characteristic d-d transitions typical of vanadium(IV) complexes [13] [14]. The electronic structure is dominated by the d¹ electron configuration of the vanadyl center, resulting in relatively simple absorption spectra compared to other transition metal complexes [14].
Typical absorption bands for vanadyl complexes occur around 593 nm with molar absorptivities of approximately 130 M⁻¹ cm⁻¹, corresponding to d-d transitions within the crystal field splitting pattern [15]. These low-intensity transitions are characteristic of Laporte-forbidden d-d electronic transitions in centrosymmetric environments [14].
Charge transfer transitions appear at higher energies (shorter wavelengths) with significantly higher molar absorptivities ranging from 1,000-10,000 M⁻¹ cm⁻¹ [15]. These transitions involve metal-to-ligand charge transfer (MLCT) from vanadium d orbitals to acetate π* orbitals, as well as ligand-to-metal charge transfer (LMCT) from acetate π orbitals to vanadium d orbitals [14].
Solvent effects on electronic absorption spectra have been extensively studied, revealing correlations between solvent polarity and spectral parameters [13]. The third electronic transition observed between 24,600-25,600 cm⁻¹ has been assigned as a charge-transfer transition (eπ → b₂), while adduct formation is characterized by additional absorption bands in the 23,200-24,000 cm⁻¹ region [13].
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [4] |
| Space Group | Cmc21 | [4] |
| Lattice Spacing a (Å) | 7.069 | [4] |
| V=O Bond Length (Å) | 1.684(7) | [4] |
| V...O Bond Length (Å) | 2.131(7) | [4] |
| V-O (acetate) Bond Lengths (Å) | 1.931(4), 2.002(3) | [4] |
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Asymmetric COO⁻ stretch | 1507 | Acetate ligand vibration | [4] |
| Symmetric COO⁻ stretch | 1405 | Acetate ligand vibration | [4] |
| V=O stretch | ~1000 | Vanadyl vibration | [6] |
| V-O stretch | 608, 484, 364 | Acetate bond vibrations | [6] |
| V-O-V bridge vibrations | 930 | Polymeric structure | [9] |
| Polymeric VOₓ vibrations | 964 | Polymeric species | [9] |
| Electronic Transition | Energy Range (cm⁻¹) | Molar Absorptivity (M⁻¹cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| d-d transitions | 12,500-20,000 | 10-200 | Crystal field transitions | [14] |
| Charge transfer | 20,000-33,000 | 1,000-10,000 | MLCT/LMCT transitions | [14] |
| Vanadyl characteristic | 16,863 | 130 | d-d transitions | [15] |